Fmoc-D-Asn(Xan)-OH

Solid-Phase Peptide Synthesis Fmoc Chemistry Asparagine Side-Chain Protection

In Fmoc SPPS, conventional Asn(Trt) protection often fails in sterically hindered or aggregation-prone sequences, leaving persistent Trt-adducted impurities. Fmoc-D-Asn(Xan)-OH resolves this through quantitative TFA deprotection and minimal aspartimide formation. - Achieves higher crude peptide purity compared to Trt or Tmob in challenging model peptides (Riniker's, Briand's, Marshall's ACP). - Concomitant side-chain deprotection with resin cleavage eliminates separate orthogonal steps, simplifying automated workflows. - >99% HPLC purity ensures batch consistency for D-amino acid-containing peptide therapeutics in preclinical development.

Molecular Formula C32H26N2O6
Molecular Weight 534.6 g/mol
CAS No. 353236-19-8
Cat. No. B1442736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Asn(Xan)-OH
CAS353236-19-8
Molecular FormulaC32H26N2O6
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
InChIInChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m1/s1
InChIKeyBHSJDYJRHPNVAM-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Asn(Xan)-OH (CAS 353236-19-8) | Xanthyl-Protected D-Asparagine for Challenging Fmoc SPPS


Fmoc-D-Asn(Xan)-OH (Nα-Fmoc-Nγ-xanthyl-D-asparagine, CAS 353236-19-8) is a specialized protected amino acid building block for Fmoc solid-phase peptide synthesis (SPPS), wherein the side-chain amide nitrogen of D-asparagine is masked with the acid-labile 9H-xanthen-9-yl (Xan) group [1]. This xanthyl protection was developed to address well-documented deficiencies of conventional trityl (Trt) and trimethoxybenzyl (Tmob) side-chain protections for Asn residues, particularly incomplete deprotection and side reactions during TFA-mediated cleavage [2]. The Xan group is quantitatively removed under standard TFA/scavenger cleavage conditions, releasing the native D-asparagine side-chain without requiring extended reaction times or specialized cocktails [1].

Why Fmoc-D-Asn(Xan)-OH Cannot Be Replaced by Fmoc-D-Asn(Trt)-OH or Fmoc-D-Asn(Mtt)-OH Without Risking Synthesis Failure


In Fmoc SPPS, the choice of Asn side-chain protecting group is not interchangeable without consequence. Fmoc-D-Asn(Trt)-OH and Fmoc-D-Asn(Mtt)-OH are the most commonly available alternatives, yet each carries documented liabilities. Trityl protection is prone to incomplete removal during final TFA cleavage, especially when the Asn residue resides near reduced peptide bonds or sterically constrained sequences, leading to persistent Trt-adducted impurities that require laborious HPLC purification [1][2]. Mtt protection, while more acid-labile than Trt, suffers from premature deblocking during iterative piperidine treatments and demonstrates reduced solubility in SPPS-compatible solvents, compromising coupling efficiency [3]. The Xan group on Fmoc-D-Asn(Xan)-OH was specifically engineered to circumvent these failure modes, offering quantitative TFA deprotection without premature loss and delivering higher crude peptide purity compared to Trt and Tmob protections in challenging model peptides [1].

Fmoc-D-Asn(Xan)-OH Quantitative Differentiation Evidence: Comparator-Based Performance Data


Xan Protection Yields Higher Crude Peptide Purity Than Trt or Tmob in Multiple Challenging Model Peptides

In a direct comparative study, peptides synthesized using Fmoc-Asn(Xan)-OH produced crude products with higher purity than those obtained with Fmoc-Asn(Trt)-OH or Fmoc-Asn(Tmob)-OH across three distinct challenging model peptides: a modified Riniker's peptide, Briand's peptide, and Marshall's ACP (65-74) [1]. The study evaluated the deprotection efficiency and side-reaction profiles of Xan, 2-Moxan, Trt, and Tmob protections for Asn residues in Fmoc SPPS [1].

Solid-Phase Peptide Synthesis Fmoc Chemistry Asparagine Side-Chain Protection

Xan Protection Overcomes Incomplete TFA Deprotection Observed with Trt Protection in Reduced Peptide Bond Analogues

During Fmoc SPPS of reduced peptide bond analogues, trityl protection of an asparagine residue was not cleaved completely after the final TFA deprotection step, requiring extended reaction times or alternative protection strategies [1]. In contrast, xanthenyl protection totally overcame this incomplete deprotection problem [1].

Reduced Peptide Bond Peptidomimetics TFA Deprotection

Concomitant Side-Chain Deprotection with Resin Cleavage Eliminates Need for Separate Orthogonal Deprotection Steps

The Xan protecting group is quantitatively removed under the same TFA/scavenger conditions used for cleaving the peptide from PAL (tris(alkoxy)benzylamide) resin, occurring concomitantly with release of the peptide from the solid support [1]. This is in contrast to Mtt protection, which can be prematurely cleaved by iterative piperidine treatments during chain elongation [2].

Fmoc SPPS Acid-Labile Protecting Groups PAL Resin

Commercial Availability at ≥99% HPLC Purity Enables Direct Use in High-Fidelity Peptide Synthesis Without Additional Purification

Commercially available Fmoc-D-Asn(Xan)-OH is supplied at ≥99% purity as determined by HPLC . This high initial purity specification ensures that the building block can be used directly in automated SPPS without introducing significant impurity burden that would propagate through the synthesis and complicate final product purification.

Peptide Synthesis Reagents High-Purity Amino Acid Derivatives Quality Control

Optimal Application Scenarios for Fmoc-D-Asn(Xan)-OH in Peptide Synthesis and Drug Discovery


Synthesis of Difficult Peptide Sequences Prone to Aggregation or Side Reactions

When synthesizing peptides that contain asparagine residues in aggregation-prone sequences or those susceptible to aspartimide formation, Fmoc-D-Asn(Xan)-OH should be selected over Trt- or Tmob-protected alternatives. The Xan group provides superior crude purity in challenging model peptides including modified Riniker's peptide, Briand's peptide, and Marshall's ACP (65-74), as demonstrated by direct comparative studies [1].

Synthesis of Reduced Peptide Bond Analogues and Peptidomimetics

For peptides containing reduced amide bonds or other backbone modifications where the Asn residue lies in proximity to the modified bond, Trt protection is known to exhibit incomplete TFA deprotection. Fmoc-D-Asn(Xan)-OH totally overcomes this problem, providing quantitative side-chain deprotection under standard TFA cleavage conditions and eliminating the need for extended reaction times that may degrade sensitive residues [1].

Automated High-Throughput Fmoc SPPS Workflows

In automated peptide synthesizers where workflow simplification and batch-to-batch consistency are paramount, Fmoc-D-Asn(Xan)-OH offers the advantage of concomitant side-chain deprotection with final resin cleavage. This eliminates the need for a separate orthogonal deprotection step, reducing total cycle time and minimizing the risk of operator error or contamination [1]. The ≥99% HPLC purity specification ensures minimal impurity introduction during automated coupling cycles .

D-Amino Acid-Containing Therapeutic Peptide Candidate Synthesis

For drug discovery programs developing D-amino acid-containing peptide therapeutics—where enantiomeric purity and batch consistency are critical for regulatory compliance—Fmoc-D-Asn(Xan)-OH provides a validated building block with demonstrated performance advantages over legacy protections. The Xan group's acid-lability profile is well-characterized, and its commercial availability at high purity supports reproducible synthesis of research-grade and preclinical batches [1].

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